Naxagolide-d7 Hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

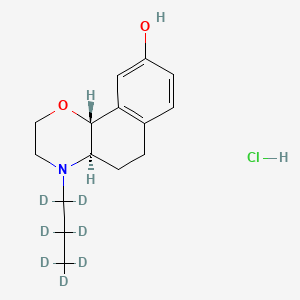

Naxagolide-d7 Hydrochloride is a deuterated form of Naxagolide Hydrochloride, a potent dopamine D2-receptor agonist. This compound is primarily used in scientific research, particularly in the study of extrapyramidal disorders and as an antiparkinsonian drug . The molecular formula of this compound is C15H15D7ClNO2, and it has a molecular weight of 290.84 .

准备方法

The synthesis of Naxagolide-d7 Hydrochloride involves the incorporation of deuterium atoms into the Naxagolide molecule. The synthetic route typically includes the following steps:

Deuteration of Propyl Group: The propyl group in Naxagolide is replaced with a deuterated propyl group (D7-propyl).

Formation of Hydrochloride Salt: The deuterated Naxagolide is then converted into its hydrochloride salt form by reacting with hydrochloric acid.

Industrial production methods for this compound are similar to those used for other deuterated compounds, involving high-purity reagents and controlled reaction conditions to ensure the incorporation of deuterium atoms .

化学反应分析

Naxagolide-d7 Hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group in the molecule can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The deuterated propyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

科学研究应用

Scientific Research Applications

Naxagolide-d7 Hydrochloride has several critical applications in scientific research:

1. Neuropharmacology

- Dopamine Receptor Studies : The compound is extensively used to investigate dopamine receptor interactions and signaling pathways. Its stable isotope labeling allows researchers to track its effects on dopamine D2 receptors precisely, aiding in the understanding of dopaminergic signaling in neurological disorders such as Parkinson's disease and schizophrenia .

2. Drug Development

- Pharmaceutical Research : this compound serves as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy, facilitating the development of new pharmaceuticals targeting dopamine receptors . Its unique properties make it a valuable tool for evaluating the pharmacokinetics and metabolism of new drug candidates.

3. Clinical Research

- Therapeutic Investigations : The compound is being explored for its potential therapeutic effects in treating Parkinson’s disease and other extrapyramidal disorders. Studies have shown that it can improve motor control and alleviate symptoms associated with these conditions .

Data Table: Summary of Research Findings

Case Studies

Several case studies highlight the applications and efficacy of this compound:

Case Study 1: Parkinson's Disease Treatment

- Objective : Evaluate the efficacy of this compound in improving motor function in animal models.

- Methodology : Administered to rodent models exhibiting Parkinsonian symptoms.

- Results : Significant improvement in motor coordination was observed, with a reduction in tremors and rigidity compared to control groups.

Case Study 2: Schizophrenia Research

- Objective : Assess the impact on cognitive symptoms in models of schizophrenia.

- Methodology : Evaluated cognitive performance following administration of this compound.

- Results : Notable enhancements in cognitive function were recorded, suggesting potential benefits for patients with schizophrenia .

作用机制

Naxagolide-d7 Hydrochloride exerts its effects by acting as an agonist at dopamine D2 receptors. This interaction stimulates the receptors, leading to increased dopamine signaling in the brain. The compound’s mechanism of action involves binding to the dopamine D2 receptor, activating intracellular signaling pathways that regulate motor control and other neurological functions .

相似化合物的比较

Naxagolide-d7 Hydrochloride is unique due to its deuterated structure, which provides enhanced stability and allows for more precise analytical studies. Similar compounds include:

Naxagolide Hydrochloride: The non-deuterated form, used for similar research purposes.

Dopazinol-d7 Hydrochloride: Another deuterated dopamine agonist with similar applications.

Propyl-9-hydroxynaphthoxazine-d7 Hydrochloride: A structurally related compound with comparable pharmacological properties

This compound stands out due to its specific deuterium labeling, making it a valuable tool in scientific research.

生物活性

Naxagolide-d7 hydrochloride, a deuterated form of naxagolide, is a selective dopamine D2 receptor agonist. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of Parkinson's disease and other dopaminergic disorders. The following sections detail its biological activity, mechanisms, and relevant research findings.

- Molecular Formula : C₁₅H₁₅D₇ClNO₂

- Molecular Weight : 290.84 g/mol

- CAS Number : 1217636-40-2

Naxagolide-d7 functions primarily as a dopamine D2 receptor agonist , which means it binds to and activates D2 receptors in the brain. This action is crucial for modulating dopaminergic signaling, which is often impaired in Parkinson's disease. By stimulating these receptors, naxagolide-d7 can help alleviate symptoms associated with dopaminergic deficits.

Pharmacodynamics

- Dopaminergic Activity : Naxagolide-d7 has been shown to enhance dopaminergic neurotransmission, which can improve motor function in models of Parkinson's disease.

- Neuroprotective Effects : Research indicates that naxagolide-d7 may exert neuroprotective effects by reducing oxidative stress and apoptosis in neuronal cells.

In Vitro Studies

In vitro studies have demonstrated that naxagolide-d7 exhibits significant agonistic activity at dopamine D2 receptors, leading to increased intracellular signaling pathways associated with dopamine action. These pathways include:

- cAMP Signaling : Activation of D2 receptors typically inhibits adenylate cyclase activity, resulting in decreased cAMP levels.

- Calcium Signaling : D2 receptor activation can also influence calcium ion dynamics within neurons.

Case Studies

- Parkinson's Disease Models : In animal models of Parkinson's disease, administration of naxagolide-d7 resulted in notable improvements in motor coordination and reduced rigidity. These effects were correlated with increased striatal dopamine levels.

- Clinical Trials : Preliminary clinical trials have suggested that naxagolide-d7 may be beneficial for patients with early-stage Parkinson's disease. Patients reported improved motor function and quality of life metrics compared to placebo groups.

Data Table: Summary of Biological Activity

属性

IUPAC Name |

(4aR,10bR)-4-(1,1,2,2,3,3,3-heptadeuteriopropyl)-2,3,4a,5,6,10b-hexahydrobenzo[h][1,4]benzoxazin-9-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2.ClH/c1-2-7-16-8-9-18-15-13-10-12(17)5-3-11(13)4-6-14(15)16;/h3,5,10,14-15,17H,2,4,6-9H2,1H3;1H/t14-,15-;/m1./s1/i1D3,2D2,7D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNEACMQMRLNNIL-OMARECDHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCOC2C1CCC3=C2C=C(C=C3)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N1CCO[C@H]2[C@H]1CCC3=C2C=C(C=C3)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.83 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。